N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
CAS No.: 851989-20-3
Cat. No.: VC21383074
Molecular Formula: C17H16N2O3S
Molecular Weight: 328.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851989-20-3 |
|---|---|
| Molecular Formula | C17H16N2O3S |
| Molecular Weight | 328.4g/mol |
| IUPAC Name | N-(2-methylsulfanylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
| Standard InChI | InChI=1S/C17H16N2O3S/c1-23-15-9-5-2-6-12(15)18-16(20)10-11-19-13-7-3-4-8-14(13)22-17(19)21/h2-9H,10-11H2,1H3,(H,18,20) |
| Standard InChI Key | AEHXKTKUNNWFDS-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC=C1NC(=O)CCN2C3=CC=CC=C3OC2=O |
| Canonical SMILES | CSC1=CC=CC=C1NC(=O)CCN2C3=CC=CC=C3OC2=O |
Introduction
Chemical Structure and Properties
Structural Characteristics
The molecular structure of N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide consists of three main components: a benzoxazole ring system, a propanamide linker, and a 2-methylsulfanylphenyl group. The 2-oxo-1,3-benzoxazol-3(2H)-yl group functions as a heterocyclic moiety known for contributing to various biological activities in similar compounds. The propanamide linker (-CH2-CH2-CO-NH-) connects this heterocyclic system to the 2-methylsulfanylphenyl group, allowing for a specific spatial arrangement that may be important for target binding interactions. The methylsulfanyl group (-SCH3) attached to the phenyl ring introduces sulfur chemistry to the molecule, potentially enhancing its ability to form hydrogen bonds and interact with protein binding sites.
Physicochemical Properties
Table 1 presents the key physicochemical properties of N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide:
| Property | Value | Significance |
|---|---|---|
| CAS Registry Number | 851989-20-3 | Unique identifier for chemical substances |
| Molecular Formula | C17H16N2O3S | Composition indicating 17 carbon, 16 hydrogen, 2 nitrogen, 3 oxygen, and 1 sulfur atom |
| Molecular Weight | 328.4 g/mol | Moderate molecular weight, potentially favorable for drug-like properties |
| IUPAC Name | N-(2-methylsulfanylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | Systematic chemical name according to IUPAC nomenclature |
| Standard InChI | InChI=1S/C17H16N2O3S/c1-23-15-9-5-2-6-12(15)18-16(20)10-11-19-13-7-3-4-8-14(13)22-17(19)21/h2-9H,10-11H2,1H3,(H,18,20) | String representation for exact structure identification |
| Standard InChIKey | AEHXKTKUNNWFDS-UHFFFAOYSA-N | Condensed digital representation of chemical structure |
| SMILES Notation | CSC1=CC=CC=C1NC(=O)CCN2C3=CC=CC=C3OC2=O | Linear notation describing chemical structure |
The moderate molecular weight of this compound (328.4 g/mol) suggests potential compatibility with favorable pharmacokinetic properties, as it falls within the range typically associated with orally bioavailable drugs. The presence of multiple oxygen and nitrogen atoms, along with the sulfur atom, indicates potential for hydrogen bonding and various intermolecular interactions that could influence solubility, binding affinity, and other properties relevant to drug development.
Synthesis and Reactivity
Understanding the synthesis pathways and reactivity profiles of N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide provides valuable insights into its chemical behavior and potential modifications for structure-activity relationship studies. This knowledge is essential for developing efficient production methods and exploring structural derivatives with enhanced properties.
Reactive Centers and Chemical Behavior
N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide contains several functional groups that could serve as reactive centers for further chemical modifications. The amide bond can undergo hydrolysis under acidic or basic conditions, while the methylsulfanyl group represents a potential site for oxidation or nucleophilic substitution reactions. The benzoxazole ring system may participate in various electrophilic aromatic substitution reactions, albeit with reduced reactivity compared to more electron-rich aromatic systems.
Table 2 summarizes the potential reactive centers and associated chemical transformations:
| Reactive Center | Potential Transformations | Applications |
|---|---|---|
| Amide Bond | Hydrolysis, reduction, transamidation | Prodrug development, structural modification |
| Methylsulfanyl Group | Oxidation (to sulfoxide/sulfone), nucleophilic substitution | Modulation of electronic properties, introduction of new functionalities |
| Benzoxazole Ring | Electrophilic aromatic substitution, ring-opening reactions | Scaffold diversification, property tuning |
| Propanamide Chain | Chain extension/reduction, α-functionalization | Optimization of spacer length, introduction of stereogenic centers |
These reactive centers provide valuable opportunities for structural elaboration and derivatization, potentially leading to compounds with improved or altered biological activities.
| Therapeutic Area | Potential Mechanism | Structural Features Contributing to Activity |
|---|---|---|
| Anti-inflammatory | Cyclooxygenase/lipoxygenase inhibition | Benzoxazole core, amide functionality |
| Antidiabetic | Alpha-glucosidase inhibition | Heterocyclic oxygen, hydrogen-bonding capabilities |
| Antiviral | Viral enzyme inhibition | Propanamide linker, aromatic rings |
| Anticonvulsant | GABA receptor modulation | Benzoxazole system, amide group |
| Analgesic | Various pain pathways modulation | Combined effect of multiple functional groups |
These potential applications highlight the therapeutic versatility of compounds containing the benzoxazole scaffold and suggest multiple avenues for biological evaluation of N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide.
Structure-Activity Relationship Considerations
Understanding the structure-activity relationship (SAR) of N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is crucial for rational design of more potent and selective derivatives. While specific SAR data for this exact compound is limited, general principles can be applied based on the known behaviors of similar structural elements.
Key Structural Elements and Their Contributions
Pharmaceutical Considerations
For N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide to progress as a potential pharmaceutical candidate, various physicochemical and pharmacological parameters must be considered. These considerations help predict the compound's druglikeness and potential challenges in development.
Drug-like Properties
The assessment of drug-like properties provides insights into the pharmaceutical potential of chemical compounds. Table 4 presents estimated drug-like properties for N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide based on its structure:
| Property | Estimated Value/Characteristic | Significance in Drug Development |
|---|---|---|
| Lipophilicity (LogP) | Moderate (predicted) | Influences membrane permeability and distribution |
| Water Solubility | Limited (due to aromatic rings) | Affects formulation strategies and bioavailability |
| Hydrogen Bond Donors | 1 (NH of amide) | Contributes to target binding and solubility |
| Hydrogen Bond Acceptors | 4 (C=O and heterocyclic O) | Impacts target interactions and pharmacokinetics |
| Rotatable Bonds | 4-5 (estimated) | Affects conformational flexibility and entropy |
| Polar Surface Area | Moderate (due to N and O atoms) | Indicator of membrane permeability |
These properties suggest that N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide may possess a reasonable balance of physicochemical characteristics conducive to drug development, although optimization might be required for specific delivery routes or target tissues.
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